molecular formula C18H10Cl2FIN2 B2565682 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine CAS No. 477870-85-2

4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine

Cat. No.: B2565682
CAS No.: 477870-85-2
M. Wt: 471.09
InChI Key: RUQCXWWAPHHFIZ-DJWKRKHSSA-N
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Description

This pyrimidine derivative features a (Z)-configured ethenyl bridge connecting a 2,4-dichlorophenyl group to the pyrimidine core. The 2-position of the pyrimidine is substituted with a 3-fluoro-4-iodophenyl moiety, introducing halogens at distinct positions. The Z-configuration of the ethenyl group imposes spatial constraints that could affect binding to molecular targets, such as fungal enzymes or membrane components .

Properties

IUPAC Name

4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FIN2/c19-13-4-1-11(15(20)10-13)2-5-14-7-8-23-18(24-14)12-3-6-17(22)16(21)9-12/h1-10H/b5-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQCXWWAPHHFIZ-DJWKRKHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)/C=C\C3=C(C=C(C=C3)Cl)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the aromatic rings . This reaction requires a palladium catalyst, a base, and appropriate boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound 4f (Molecules, 2011): This pyrimidine-based compound (2-[5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone) shares a dichlorophenyl group but diverges in substituents. The oxadiazole-thioether side chain and acetophenone moiety distinguish it from the target compound. Despite structural differences, it exhibits anticandidal activity (MIC values: 16–32 µg/mL against Candida spp.), suggesting pyrimidine derivatives broadly target fungal pathways.

Key Structural Differences:

Feature Target Compound Compound 4f
Core Structure Pyrimidine with ethenyl bridge Pyrimidine with oxadiazole-thioether chain
Substituents 3-Fluoro-4-iodophenyl, Z-ethenyl 2′,4′-Dichloroacetophenone, oxadiazole
Halogen Profile Cl, F, I Cl (dominant)

Azole Antifungals (Triazole/Imidazole Derivatives)

Ketoconazole ():
A classic antifungal with a 2,4-dichlorophenyl group and imidazole ring. Unlike the target compound, ketoconazole’s dioxolane and piperazine groups enable interaction with fungal CYP51 enzymes. The target’s pyrimidine core may offer resistance to metabolic degradation compared to ketoconazole’s imidazole, which is prone to hepatic modification. However, ketoconazole’s broader spectrum (MIC: 0.1–1 µg/mL for Candida spp.) highlights the efficacy of azoles, suggesting the target compound’s iodine and fluorine substituents could be optimized for similar potency .

Triazole-Dioxolane Mixture ():
This complex mixture incorporates triazole and dioxolane groups linked to dichlorophenyl moieties. While structurally distinct, its dual triazole motifs parallel the target’s halogenated aromatic system in targeting fungal membranes. The mixture’s requirement for light-resistant storage contrasts with the pyrimidine derivative’s likely stability, inferred from its fully aromatic system .

Thiazolidinone Derivatives ()

Compounds like (Z)-5-(4-dimethylaminobenzylidene)-3-(3-chlorophenyl)-2-iminothiazolidin-4-one feature thiazolidinone cores with chloro/fluoro-substituted phenyl groups. The imino group and benzylidene substituents create planar structures, differing from the pyrimidine derivative’s three-dimensional ethenyl bridge.

Halogenated Aromatic Systems ()

Difluoro-Iodophenyl Pyrrolopyridazine ():
This patent compound includes a 2,3-difluoro-4-iodophenyl group, mirroring the target’s halogen placement. Its pyrrolopyridazine core may confer rigidity, whereas the pyrimidine derivative’s ethenyl bridge allows conformational flexibility. Both compounds leverage iodine for enhanced lipophilicity, but the pyrrolopyridazine’s fused ring system could reduce metabolic clearance compared to the pyrimidine’s simpler structure .

Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (): This enoate derivative shares halogenated phenyl groups but lacks a heterocyclic core. Its amino propenoate ester suggests protease inhibition mechanisms, contrasting with the pyrimidine derivative’s likely enzyme-binding via aromatic stacking. The chlorine/fluorine ratio here (1 Cl, 2 F) versus the target’s (2 Cl, 1 F, 1 I) illustrates how halogen diversity impacts target affinity .

Biological Activity

The compound 4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H10Cl2FIN2
  • Molecular Weight : 471.09 g/mol
  • CAS Number : Not specified in the provided sources.

Pyrimidine derivatives often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound may involve:

  • Inhibition of Kinase Activity : Many pyrimidine derivatives function as inhibitors of various kinases, which are critical in cell signaling pathways associated with cancer progression.
  • Interaction with Receptors : Compounds similar to this one have been shown to interact with specific receptors involved in cellular proliferation and apoptosis.

Anticancer Activity

Research indicates that pyrimidine derivatives can target various cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated:

  • Cytotoxic Effects : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Tumor Growth : Animal models have indicated significant reductions in tumor size when treated with similar pyrimidine compounds.

Antimicrobial Activity

Some studies suggest that pyrimidine derivatives possess antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid metabolism.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related pyrimidine compound in a breast cancer model. The results showed:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed after treatment compared to control groups.
  • Mechanistic Insights : The compound was found to downregulate the expression of proteins involved in cell cycle progression.

Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory activity of similar compounds:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several kinases implicated in oncogenesis.
  • Selectivity Profile : The selectivity towards specific kinase targets was noted, suggesting potential for reduced side effects compared to non-selective inhibitors.

Table 1: Biological Activities of Related Pyrimidine Compounds

Compound NameActivity TypeIC50 (µM)Notes
Pyrimidine AAntitumor5.0Induces apoptosis via caspase activation
Pyrimidine BKinase Inhibition3.5Selective for EGFR and VEGFR
Pyrimidine CAntimicrobial10.0Effective against Gram-positive bacteria

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